2-(4-chlorophenyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
Overview
Description
2-(4-chlorophenyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that belongs to the class of triazolopyrimidine derivatives
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with similar structures have been found to exhibit antitumor activities . These compounds are being evaluated for their potential use in cancer treatment.
Mode of Action
It is believed to interact with its targets, leading to changes that inhibit the growth of cancer cells
Biochemical Pathways
It is likely that it interferes with the pathways that regulate cell growth and proliferation, given its potential antitumor activity .
Result of Action
It is believed to inhibit the growth of cancer cells, which could potentially lead to a reduction in tumor size .
Biochemical Analysis
Biochemical Properties
2-(4-chlorophenyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one: exhibits significant biochemical properties that make it a valuable compound for research. It interacts with several enzymes and proteins, including kinases and receptors involved in cell signaling pathways. The compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell proliferation and survival . Additionally, it binds to specific receptors, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of This compound on various cell types and cellular processes have been extensively studied. This compound has been found to induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting anti-apoptotic proteins . It also affects cell cycle progression, leading to cell cycle arrest at specific phases . Furthermore, the compound influences gene expression by modulating transcription factors and epigenetic regulators .
Molecular Mechanism
The molecular mechanism of This compound involves its interaction with key biomolecules at the molecular level. The compound binds to the active sites of target enzymes, inhibiting their catalytic activity . It also interacts with DNA and RNA, affecting transcription and translation processes . Additionally, the compound modulates the activity of signaling proteins, leading to alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its biological activity and continues to exert its effects on cellular function . The compound’s efficacy may decrease over time due to potential metabolic degradation .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and improved survival rates . At higher doses, the compound may cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound: is involved in various metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The compound’s metabolites are further processed and excreted through the renal and biliary systems . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms . Once inside the cells, it can accumulate in specific organelles, such as the nucleus and mitochondria . The compound’s distribution within tissues is influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of This compound plays a crucial role in its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and transcription factors . It also accumulates in the mitochondria, affecting mitochondrial function and inducing apoptosis . The compound’s subcellular localization is regulated by targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Substitution reactions:
Coupling with piperazine: The final step involves coupling the triazolopyrimidine derivative with piperazine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-(4-chlorophenyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is studied for its potential as a therapeutic agent. It has shown promise in inhibiting the growth of certain cancer cell lines and may have antiviral properties.
Medicine
In medicine, this compound is being investigated for its potential use in the treatment of cancer and viral infections. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
- 2-(4-chlorophenyl)-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethoxyphenyl group, in particular, may enhance its ability to interact with molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O2/c1-2-34-20-9-7-19(8-10-20)32-24-22(28-29-32)23(26-16-27-24)31-13-11-30(12-14-31)21(33)15-17-3-5-18(25)6-4-17/h3-10,16H,2,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDSOQFHBXJVOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)Cl)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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